molecular formula C19H20Cl2N2O8 B14313561 1,1',2-Trimethyl-6-phenyl-4,4'-bipyridin-1-ium diperchlorate CAS No. 116195-99-4

1,1',2-Trimethyl-6-phenyl-4,4'-bipyridin-1-ium diperchlorate

Cat. No.: B14313561
CAS No.: 116195-99-4
M. Wt: 475.3 g/mol
InChI Key: ZWMWXTDTSRXVAG-UHFFFAOYSA-L
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Description

1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The compound is characterized by its two pyridinium rings, which are connected by a phenyl group and substituted with methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate typically involves the Zincke reaction. This reaction involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include the use of a solvent such as acetonitrile and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or triethylamine.

    Substitution Reagents: Such as halogenated compounds for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of radical cations or neutral quinoidal forms .

Scientific Research Applications

1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo reversible redox reactions. These reactions lead to changes in the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents . The compound’s electrochemical properties make it suitable for applications in electrochromic devices and molecular switches.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,2-Trimethyl-6-phenyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific substitution pattern, which imparts distinct electrochemical properties. The presence of methyl and phenyl groups allows for fine-tuning of its electronic properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

116195-99-4

Molecular Formula

C19H20Cl2N2O8

Molecular Weight

475.3 g/mol

IUPAC Name

1,2-dimethyl-4-(1-methylpyridin-1-ium-4-yl)-6-phenylpyridin-1-ium;diperchlorate

InChI

InChI=1S/C19H20N2.2ClHO4/c1-15-13-18(16-9-11-20(2)12-10-16)14-19(21(15)3)17-7-5-4-6-8-17;2*2-1(3,4)5/h4-14H,1-3H3;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

ZWMWXTDTSRXVAG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=[N+](C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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